n-(4-Cyanophenyl)glycine
Overview
Description
Carumonam sodium is a monobactam antibiotic primarily used to combat various bacterial infections. It is known for its efficacy against a wide range of gram-negative bacteria, especially those resistant to other antibiotics . Developed by Takeda Pharmaceutical Company, Carumonam sodium works by inhibiting bacterial cell wall synthesis, leading to bacterial cell death .
Mechanism of Action
Target of Action
N-(4-Cyanophenyl)glycine is a derivative of glycine . Glycine is an amino acid that plays several roles in the body, including as a building block for proteins and as a neurotransmitter.
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
A study suggests that amino acids and their derivatives, like this compound, can influence various biochemical pathways related to hormone secretion, energy metabolism, mental performance, and muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carumonam sodium is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The synthetic route typically involves the reaction of a thiazole derivative with a beta-lactam precursor under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature and pH settings to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of Carumonam sodium involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Carumonam sodium undergoes various chemical reactions, including:
Oxidation: Carumonam sodium can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Carumonam sodium into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing specific functional groups within the Carumonam sodium molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Carumonam sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
Carumonam sodium belongs to the class of monobactam antibiotics, which are characterized by a beta-lactam ring that is not fused to another ring. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different chemical structure.
Sulfazecin: A natural product that served as a precursor for the development of Carumonam sodium
Carumonam sodium is unique in its high resistance to beta-lactamases, making it more effective against bacteria that produce these enzymes .
Properties
IUPAC Name |
2-(4-cyanoanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQMXRCZULRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355883 | |
Record name | n-(4-cyanophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-26-6 | |
Record name | N-(4-Cyanophenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42288-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-(4-cyanophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Cyanophenylamino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-CYANO-PHENYL)-GLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Cyanophenyl)glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95LDV9GQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-Cyanophenyl)glycine in the synthesis of Dabigatran etexilate?
A1: this compound serves as a crucial starting material in the synthesis of Dabigatran etexilate []. The paper outlines a synthetic route where this compound reacts with 3-[(3-amino-4-methylaminobenzoyl)(pyridine-2-yl)amino]ethyl propionate through a series of reactions to ultimately yield Dabigatran etexilate. This synthetic approach is deemed advantageous due to its simplicity and the readily available nature of the starting materials [].
Q2: Are there alternative synthetic routes to Dabigatran etexilate that don't utilize this compound?
A2: While the provided research paper focuses on a specific synthetic method utilizing this compound [], exploring alternative synthetic routes for Dabigatran etexilate falls outside the scope of this particular research. It's plausible that other synthetic pathways exist, potentially employing different starting materials and reaction conditions. Investigating such alternative routes would necessitate a comprehensive review of scientific literature and patent databases.
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